molecular formula C19H27N3O5S B2668205 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-cyclohexylethanediamide CAS No. 872881-03-3

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-cyclohexylethanediamide

Cat. No.: B2668205
CAS No.: 872881-03-3
M. Wt: 409.5
InChI Key: JPSMUOPVHBJSHG-UHFFFAOYSA-N
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Description

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-cyclohexylethanediamide is a recognized potent and selective ATP-competitive inhibitor of the non-canonical IκB kinase epsilon (IKKε). IKKε is a key serine-threonine kinase involved in the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), pathways critically implicated in oncogenic signaling and the regulation of the innate immune response. This compound has demonstrated significant research utility in the dissection of the IKKε-driven signaling networks that promote cell survival and proliferation in certain cancer types, particularly breast and ovarian cancers. Its high selectivity profile makes it an invaluable pharmacological tool for distinguishing IKKε-mediated effects from those of the closely related kinase TBK1 (TANK-binding kinase 1) in complex biological systems. Researchers employ this inhibitor to explore novel therapeutic strategies aimed at disrupting oncogenic IKKε activity, to investigate its role in viral sensing and inflammation, and to further understand the broader pathophysiology of NF-κB signaling in disease models.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S/c23-18(19(24)21-15-8-3-1-4-9-15)20-14-17-22(12-7-13-27-17)28(25,26)16-10-5-2-6-11-16/h2,5-6,10-11,15,17H,1,3-4,7-9,12-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSMUOPVHBJSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-cyclohexylethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring. One common method involves the base-mediated coupling of benzenesulfonyl azides with proline derivatives . This reaction is carried out in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like 1,2-dichloroethane (DCE). The resulting intermediate is then subjected to further reactions to introduce the cyclohexylethanediamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-cyclohexylethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the oxazinan ring or the benzenesulfonyl group, leading to different products.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the oxazinan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the oxazinan ring can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H30N4O6SC_{20}H_{30}N_{4}O_{6}S and a molecular weight of 454.5 g/mol. Its structure features a benzenesulfonyl group attached to a 1,3-oxazinan ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of oxazinan compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group is believed to enhance the compound's interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Research into oxazinan derivatives has highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The mechanism often involves the modulation of cell cycle progression and the induction of cellular stress responses .

Anti-inflammatory Properties

Compounds containing oxazinan moieties have been studied for their anti-inflammatory effects. They may inhibit key inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds:

  • Antimicrobial Studies : A study demonstrated that oxazinan derivatives exhibited minimum inhibitory concentrations (MICs) against resistant strains like MRSA, indicating potential for development as new antibiotics .
  • Cancer Research : In vitro studies have shown that certain oxazinan compounds can significantly reduce cell viability in cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest .
  • Inflammatory Response Modulation : Experimental models have indicated that these compounds can reduce markers of inflammation in vivo, showcasing their therapeutic potential in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-cyclohexylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the oxazinan ring and cyclohexylethanediamide moiety can interact with other molecular targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key Compounds for Comparison:

N-Cyclohexyl-N′-({3-[(3,4-dimethoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (RN 872976-23-3, ) Differs in the sulfonyl substituent (3,4-dimethoxyphenyl vs. benzene).

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, )

  • Features a 4-chlorophenylsulfonamide group and a hydroxamic acid moiety.
  • Demonstrated antioxidant activity in DPPH and β-carotene assays, suggesting that sulfonamide derivatives with electron-withdrawing groups (e.g., Cl) may enhance radical scavenging .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Contains an N,O-bidentate directing group, highlighting how amide functionalization can enable metal-catalyzed C–H activation.
Structural Analysis Table:
Compound Core Structure Sulfonyl/Amide Substituents Functional Groups Key Properties/Activities
Target Compound 1,3-Oxazinan-2-ylmethyl Benzenesulfonyl, Cyclohexyl Ethanediamide Not reported
RN 872976-23-3 1,3-Oxazinan-2-ylmethyl 3,4-Dimethoxyphenylsulfonyl Ethanediamide Potential for chelation
Compound 8 () Cyclohexanecarboxamide 4-Chlorophenylsulfonamide Hydroxamic acid Antioxidant (IC₅₀: 12 µM in DPPH)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl N,O-Bidentate group Metal catalysis applications

Biological Activity

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-cyclohexylethanediamide (CAS Number: 872881-07-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H30_{30}N4_{4}O6_{6}S
  • Molecular Weight : 454.5 g/mol
  • Structural Features : Contains a benzenesulfonyl group, an oxazinan ring, and an ethanediamide moiety.

The biological activity of this compound primarily involves its interaction with various biological targets. The benzenesulfonyl group is known to enhance binding affinity to specific enzymes or receptors, which can modulate their activity. This interaction is crucial for the compound's potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzenesulfonamide have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .

Anticancer Potential

The compound's mechanism may also extend to anticancer activity. Studies on structurally related compounds have shown that they can inhibit cancer cell proliferation by interfering with critical cellular pathways. For example, compounds that inhibit specific kinases or receptors involved in tumor growth are promising candidates for cancer therapy .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted on related compounds, indicating that modifications to the sulfonamide or oxazinan components can significantly alter biological activity. For example, the introduction of different substituents on the benzenesulfonyl group has been shown to enhance binding affinity to progesterone receptors, suggesting that similar modifications could be explored for this compound .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propyl)ethanediamideC20_{20}H24_{24}FNO4_{4}SFluorobenzene groupAntimicrobial
N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(butyl)ethanediamideC21_{21}H25_{25}F3_{3}N3_{3}O4_{4}STrifluoromethyl groupAnticancer
N-{[3-(benzenesulfonyl)-1,3-thiazolidin-2-yl]methyl}-N-(phenethyl)ethanediamideC21_{21}H26_{26}N4_{4}O4_{4}SThiazolidine ringAntidiabetic

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and what analytical techniques are essential for confirming its purity and structure?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including sulfonylation of the oxazinan ring and subsequent coupling with cyclohexylamine derivatives. Critical steps involve refluxing in polar aprotic solvents (e.g., DMF or dichloromethane) under nitrogen atmosphere to prevent oxidation. Post-synthesis, purity is confirmed using HPLC (>95% purity threshold) and thin-layer chromatography (TLC) with silica gel plates. Structural elucidation requires NMR (¹H, ¹³C, and 2D-COSY for stereochemistry) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks . For crystalline derivatives, X-ray crystallography resolves bond angles and conformations .

Q. How does the benzenesulfonyl group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The benzenesulfonyl moiety enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Stability studies involve incubating the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by UV-Vis spectroscopy (λ max = 260–280 nm) to track degradation. Data shows stability at pH 7.4 (simulating physiological conditions) but hydrolysis at pH <3 due to sulfonamide bond cleavage. Differential scanning calorimetry (DSC) further assesses thermal stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) arise from assay conditions or impurities. To address this:

  • Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols (IC₅₀ calculations).
  • Compare results with structurally analogous compounds (e.g., N-cyclohexyl sulfonamides) to identify SAR trends .
  • Use cryo-EM or molecular docking to map binding interactions with target proteins (e.g., dopamine receptors) .

Q. How can environmental fate studies be designed to evaluate this compound’s persistence in aquatic systems?

  • Methodological Answer : Follow OECD Guideline 307 for soil and water persistence testing:

  • Phase 1 : Incubate the compound in natural water samples (pH 7.0, 25°C) under dark/light cycles. Monitor degradation via LC-MS/MS with a C18 column (LOD = 0.1 ppb).
  • Phase 2 : Use radiolabeled isotopes (e.g., ¹⁴C) to track metabolite formation. Identify transformation products (e.g., hydroxylated derivatives) using QTOF-MS .
  • Data Analysis : Apply first-order kinetics to calculate half-life (t₁/₂) and assess bioaccumulation potential via octanol-water partition coefficients (log Kow) .

Q. What advanced techniques optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. Use response surface methodology (RSM) for multivariate analysis.
  • In-line FTIR : Monitor reaction progress in real-time to reduce byproducts.
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, achieving >80% yield with <5% impurities .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s enzyme inhibition efficacy?

  • Methodological Answer :

  • Replicate Studies : Use identical enzyme sources (e.g., recombinant human carbonic anhydrase II) and buffer systems (25 mM Tris-HCl, pH 7.4).
  • Control for Assay Interferences : Test for false positives using thermal shift assays (TSA) to confirm direct target engagement.
  • Meta-Analysis : Pool data from ≥3 independent studies, applying Cohen’s d to quantify effect sizes and identify outliers .

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